N-(5-bromo-4-methyl-2-nitrophenyl)acetamide
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Overview
Description
N-(5-bromo-4-methyl-2-nitrophenyl)acetamide is an organic compound with the molecular formula C9H9BrN2O3 It is a derivative of acetamide, characterized by the presence of a bromine atom, a methyl group, and a nitro group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-4-methyl-2-nitrophenyl)acetamide typically involves the acylation of 5-bromo-4-methyl-2-nitroaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-4-methyl-2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Reduction: 5-bromo-4-methyl-2-aminophenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-bromo-4-methyl-2-nitrobenzoic acid and acetamide.
Scientific Research Applications
N-(5-bromo-4-methyl-2-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industrial Applications: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-bromo-4-methyl-2-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro group allows for potential redox reactions, while the bromine atom can participate in halogen bonding interactions. These molecular interactions can influence the compound’s biological activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)acetamide: Lacks the bromine and methyl groups, resulting in different chemical and biological properties.
N-(2-bromo-4-methylphenyl)acetamide:
N-(5-bromo-2-nitrophenyl)acetamide: Similar structure but different substitution pattern, leading to variations in chemical behavior.
Uniqueness
N-(5-bromo-4-methyl-2-nitrophenyl)acetamide is unique due to the specific combination of substituents on the phenyl ring. The presence of the bromine, methyl, and nitro groups imparts distinct chemical reactivity and potential for diverse applications. This compound’s unique structure allows for targeted modifications and functionalization, making it a valuable intermediate in synthetic chemistry and a versatile tool in scientific research.
Properties
Molecular Formula |
C9H9BrN2O3 |
---|---|
Molecular Weight |
273.08 g/mol |
IUPAC Name |
N-(5-bromo-4-methyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H9BrN2O3/c1-5-3-9(12(14)15)8(4-7(5)10)11-6(2)13/h3-4H,1-2H3,(H,11,13) |
InChI Key |
ICMOUDSXBIAFDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)NC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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